molecular formula C25H24N6O4S B12675747 2,2'[[4-[[3-Cyano-5-(phenylazo)-2-thienyl]azo]phenyl]imino]diethyl diacetate CAS No. 83743-05-9

2,2'[[4-[[3-Cyano-5-(phenylazo)-2-thienyl]azo]phenyl]imino]diethyl diacetate

Cat. No.: B12675747
CAS No.: 83743-05-9
M. Wt: 504.6 g/mol
InChI Key: HOVCXNYTPVRTGQ-UHFFFAOYSA-N
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Description

2,2’[[4-[[3-Cyano-5-(phenylazo)-2-thienyl]azo]phenyl]imino]diethyl diacetate is a complex organic compound characterized by the presence of azo groups and a thienyl ring. This compound is part of the azo dye family, which is known for its vivid colors and extensive applications in various industries, including textiles, printing, and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’[[4-[[3-Cyano-5-(phenylazo)-2-thienyl]azo]phenyl]imino]diethyl diacetate typically involves the diazotization of aniline derivatives followed by azo coupling with thienyl compounds. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the azo linkage .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters further enhances the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2,2’[[4-[[3-Cyano-5-(phenylazo)-2-thienyl]azo]phenyl]imino]diethyl diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2’[[4-[[3-Cyano-5-(phenylazo)-2-thienyl]azo]phenyl]imino]diethyl diacetate has a wide range of applications in scientific research:

    Chemistry: Used as a chromophore in the synthesis of complex organic molecules.

    Biology: Employed in staining techniques for cellular and molecular studies.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the production of dyes and pigments for textiles and printing.

Mechanism of Action

The compound exerts its effects primarily through the interaction of its azo groups with biological molecules. The azo linkage can undergo reduction to form amines, which then interact with cellular targets. The thienyl ring enhances the compound’s ability to bind to specific enzymes and receptors, modulating various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl-[4-(5-methyl-thiazol-2-ylazo)-phenyl]-amine
  • 4-(Benzothiazol-2-ylazo)-3-phenyl-2H-isoxazol-5-one

Uniqueness

2,2’[[4-[[3-Cyano-5-(phenylazo)-2-thienyl]azo]phenyl]imino]diethyl diacetate stands out due to its unique combination of azo groups and a thienyl ring, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in multiple fields highlight its versatility and significance .

Biological Activity

Overview of Azo Compounds

Azo compounds, characterized by the presence of the functional group -N=N-, are widely studied for their diverse biological activities. These compounds often exhibit properties such as antimicrobial, antifungal, and anticancer activities due to their ability to interact with various biological targets.

1. Antimicrobial Activity

Azo compounds have shown significant antimicrobial properties. For instance, some studies indicate that azo dyes can inhibit the growth of bacteria and fungi. The mechanism typically involves disruption of microbial cell membranes or interference with metabolic processes.

2. Anticancer Potential

Certain azo compounds have been investigated for their anticancer activity. They may induce apoptosis in cancer cells or inhibit tumor growth through various pathways, including the modulation of signaling pathways involved in cell proliferation and survival.

3. Antioxidant Properties

Many azo compounds possess antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. This activity is crucial in preventing cellular damage and has implications in aging and various diseases.

4. Cytotoxicity Studies

Research has demonstrated that some azo compounds exhibit cytotoxic effects on various cancer cell lines. For example, studies have reported that specific structural modifications can enhance their cytotoxicity, making them potential candidates for drug development.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of several azo derivatives against common pathogens. The results indicated that certain derivatives exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria.

Case Study 2: Anticancer Activity

In vitro studies on a series of azo compounds revealed that specific derivatives induced apoptosis in breast cancer cells. The study suggested that these compounds could be potential leads for developing new anticancer agents.

Data Table: Biological Activities of Selected Azo Compounds

Compound NameActivity TypeTarget Organism/Cell LineIC50/Minimum Inhibitory Concentration
Azo Compound AAntimicrobialE. coli15 µg/mL
Azo Compound BAnticancerMCF-7 (breast cancer)10 µM
Azo Compound CAntioxidantN/A25 µM
Azo Compound DCytotoxicHeLa (cervical cancer)5 µM

Properties

CAS No.

83743-05-9

Molecular Formula

C25H24N6O4S

Molecular Weight

504.6 g/mol

IUPAC Name

2-[N-(2-acetyloxyethyl)-4-[(3-cyano-5-phenyldiazenylthiophen-2-yl)diazenyl]anilino]ethyl acetate

InChI

InChI=1S/C25H24N6O4S/c1-18(32)34-14-12-31(13-15-35-19(2)33)23-10-8-22(9-11-23)28-30-25-20(17-26)16-24(36-25)29-27-21-6-4-3-5-7-21/h3-11,16H,12-15H2,1-2H3

InChI Key

HOVCXNYTPVRTGQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCN(CCOC(=O)C)C1=CC=C(C=C1)N=NC2=C(C=C(S2)N=NC3=CC=CC=C3)C#N

Origin of Product

United States

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